![molecular formula C21H23N3O4S B2861709 Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 380872-69-5](/img/structure/B2861709.png)
Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of quinoxaline, a class of compounds known for their diverse biological activities, including anticancer, antidiabetic, antimicrobial, anti-inflammatory, and anti-malarial properties . They are also used as fungicides, insecticides, and herbicides .
Molecular Structure Analysis
The molecular structure of this compound is characterized by an intramolecular N—H O hydrogen bond, which partially determines the conformation of the ester substituent . The crystal packing consists of layers parallel to (112) held together by N—H O and C—H O hydrogen bonds .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, quinoxaline derivatives can undergo various reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .科学的研究の応用
Anticancer Activity
Quinoxaline derivatives, such as the compound , have been studied for their potential anticancer properties. These compounds can interfere with various cellular processes that are vital for cancer cell survival and proliferation. For instance, they may inhibit topoisomerase enzymes, which are necessary for DNA replication and transcription, or they might disrupt the signaling pathways that lead to uncontrolled cell growth .
Antidiabetic Effects
Research has indicated that quinoxaline derivatives can exhibit antidiabetic effects. They may act by modulating the activity of enzymes involved in glucose metabolism, such as alpha-glucosidase or dipeptidyl peptidase-4, thereby helping to regulate blood sugar levels in diabetic patients .
Antimicrobial Properties
The antimicrobial properties of quinoxaline derivatives make them candidates for treating bacterial infections. They can work by disrupting the bacterial cell wall synthesis or interfering with protein synthesis, which is crucial for bacterial growth and reproduction .
Anti-inflammatory Uses
Quinoxaline derivatives have shown anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease. They may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes that contribute to inflammation, such as cyclooxygenase or lipoxygenase .
Antimalarial Potential
These compounds have also been explored for their antimalarial potential. They might act by inhibiting the growth of Plasmodium parasites, which are responsible for malaria, potentially offering a new avenue for the development of antimalarial drugs .
Agricultural Applications
In agriculture, quinoxaline derivatives are used as fungicides, insecticides, and herbicides. Their biochemical properties allow them to control various plant pathogens and pests, thereby protecting crops and improving agricultural productivity .
将来の方向性
特性
IUPAC Name |
ethyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-2-28-21(27)18-12-7-3-6-10-16(12)29-20(18)24-17(25)11-15-19(26)23-14-9-5-4-8-13(14)22-15/h4-5,8-9,15,22H,2-3,6-7,10-11H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECCSMLYJIENJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

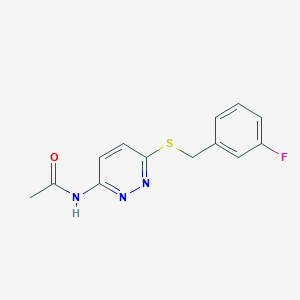
![N-[2-(Aminomethyl)cyclohexyl]-2-(2-tert-butyl-1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2861630.png)
![3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride](/img/structure/B2861631.png)
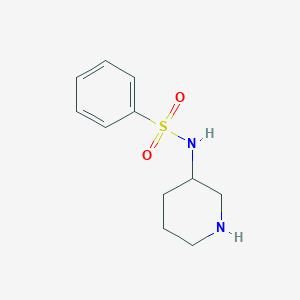
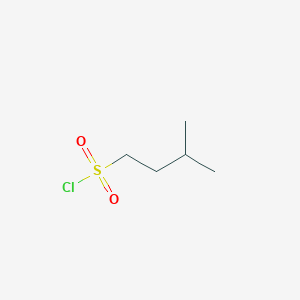

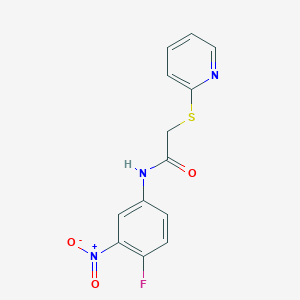
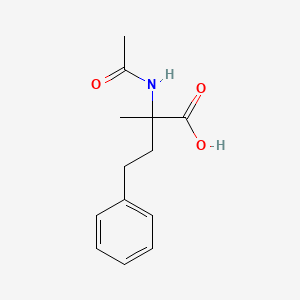
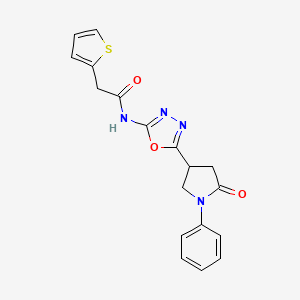
![[Methyl(sulfamoyl)amino]cyclopentane](/img/structure/B2861645.png)
![N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2861646.png)
![5-[(4-Tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2861647.png)
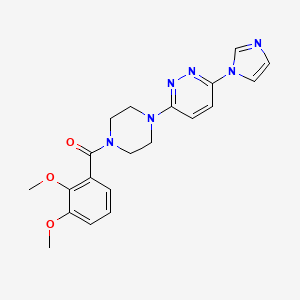
![2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2861649.png)